molecular formula C16H18N2O4 B4618821 methyl 3-cyclohexyl-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylate

methyl 3-cyclohexyl-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylate

Cat. No. B4618821
M. Wt: 302.32 g/mol
InChI Key: BDWGULXQRUPCTA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related quinazoline derivatives involves palladium-catalyzed oxidative carbonylation of 2-ethynylaniline derivatives, a method that could potentially be adapted for the synthesis of methyl 3-cyclohexyl-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylate. This method highlights the importance of catalytic conditions and the choice of substrates in achieving the desired quinazoline derivatives (Costa et al., 2004). Additionally, cyclocondensation reactions offer a route to synthesize tetrahydropyrazolo[1,5-b]quinazolines and tetrahydropyrazolo[4,5-b]quinolines, indicating a versatile approach to constructing the quinazoline core through selective cycloaddition and cyclization steps (Orlov & Sidorenko, 2012).

Molecular Structure Analysis

The molecular structure of related quinazoline derivatives reveals the presence of cyclohexane rings and various functional groups that contribute to the compound's chemical behavior. For example, the crystal structure analysis of certain quinazoline derivatives demonstrates the adoption of specific conformations that are pivotal for their reactivity and interactions (Jiang, Wu, & Li, 2007).

Chemical Reactions and Properties

Quinazoline derivatives undergo a variety of chemical reactions, including cycloaddition, cyclization, and rearrangement, which are crucial for their synthesis and modification. For instance, ethyl isocyanoacetate can undergo cycloaddition to quinoxalines, a reaction that could be analogous in the synthesis or modification of methyl 3-cyclohexyl-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylate derivatives (Sundaram et al., 2007).

Physical Properties Analysis

The physical properties of quinazoline derivatives, including solubility, melting point, and crystalline structure, are influenced by their molecular composition and structure. The crystal packing and hydrogen bonding patterns observed in quinazoline derivatives contribute to their stability and physical characteristics, which are essential for their practical applications and synthesis strategies (Jiang, Wu, & Li, 2007).

Chemical Properties Analysis

The chemical properties of methyl 3-cyclohexyl-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylate, such as reactivity towards nucleophiles or electrophiles, redox behavior, and interaction with catalysts, are informed by studies on similar compounds. For instance, the reactivity of quinazoline derivatives with various reagents demonstrates the potential for functionalization and modification to achieve desired chemical properties (Gawande et al., 2015).

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • Methyl 3-cyclohexyl-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylate is involved in the synthesis of various heterocyclic systems such as 4H-3,1-benzoxazines and quinazolin-2-ones. An approach involving palladium-catalyzed cyclization-alkoxycarbonylation is used for this purpose (Costa et al., 2004).
    • Another study demonstrated the use of this compound in the oxidative dearomatization of phenols and anilines, leading to the formation of ortho-quinol imines (Quideau et al., 2005).
  • Material Science Applications :

    • In material science, methyl 3-cyclohexyl-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylate derivatives have shown potential in the protection of mild steel from corrosion. Quinazoline derivatives exhibit excellent corrosion inhibition efficiencies in a 0.5 M HCl medium (Kumar et al., 2020).
  • Pharmaceutical Research :

    • The compound has been used in pharmaceutical research for the synthesis of novel Hantzsch 1,4-dihydropyridines, acridine-1,8-diones, and polyhydroquinolines. These derivatives have shown promising antimicrobial activities, indicating their potential in drug development (Ladani et al., 2011).
  • Optical Applications :

    • In the field of optics, this compound has been used in the design and fabrication of organic photodiodes. The unique optical behavior of derivatives like ethyl 3-amino-2-cyano-6-hydroxy-7, 12-dioxo-2, 7, 12, 12a-tetrahydro-1H-benzo[g]pyrimido[1, 2-a]quinoline-5-carboxylate suggests potential applications in photodiode technology (Elkanzi et al., 2020).

properties

IUPAC Name

methyl 3-cyclohexyl-2,4-dioxo-1H-quinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-22-15(20)10-7-8-12-13(9-10)17-16(21)18(14(12)19)11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDWGULXQRUPCTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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